![molecular formula C22H28ClN3O3S B2990295 N-(2-(diethylamino)ethyl)-4-methoxy-N-(4-methoxybenzo[d]thiazol-2-yl)benzamide hydrochloride CAS No. 1215795-65-5](/img/structure/B2990295.png)
N-(2-(diethylamino)ethyl)-4-methoxy-N-(4-methoxybenzo[d]thiazol-2-yl)benzamide hydrochloride
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Overview
Description
“N-(2-(diethylamino)ethyl)-4-methoxy-N-(4-methoxybenzo[d]thiazol-2-yl)benzamide hydrochloride” is a complex organic compound . It contains a benzamide group, a thiazole group, and two methoxy groups . The compound is related to a class of molecules that have shown diverse biological activities .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . For instance, a related compound, 4-amino-N-[2 (diethylamino)ethyl] benzamide, was synthesized by reacting sodium tetraphenyl borate with 4-amino-N-[2 (diethylamino)ethyl] benzamide, chloride salt, and procainamide in deionized water at room temperature through an ion-associate reaction .Molecular Structure Analysis
The molecular structure of similar compounds has been characterized using various physicochemical methods, including infrared spectra, NMR, elemental analysis, and mass spectrometry . These methods indicated the formation of an ion-associate or ion-pair complex .Scientific Research Applications
Antimicrobial Activity
Benzamide derivatives have been shown to possess good activity against various strains of bacteria and yeast. For example, a complex containing a similar benzamide structure demonstrated activity against Staphylococcus aureus and Bacillus subtilis, as well as the yeast Candida albicans .
Anti-inflammatory Activity
Some benzamide derivatives have been found to exhibit COX-1 inhibitory activity, which is indicative of their potential as anti-inflammatory agents .
Antitumor Activity
There is evidence that certain benzamide compounds have cytotoxic effects on human tumor cell lines, suggesting their use in cancer treatment .
EGFR and erbB2 Inhibition
Benzamide derivatives are recommended as potential inhibitors of EGFR and erbB2, which are proteins involved in cell signaling pathways that can lead to cancer .
Antiparasitic Agents
These compounds have also been identified as having antiparasitic properties, which could be useful in treating infections caused by parasites .
Material Science Applications
Benzamide structures are used in material science for applications such as chemosensing and fluorescence due to their intermediate properties in dyes and polymer synthesis .
MDPI - Synthesis of 4-Amino-N-[2 (diethylamino)Ethyl]Benzamide Springer - Design, synthesis, characterization and analysis of anti … Springer - Thiazoles: having diverse biological activities IntechOpen - Short Insight in Synthesis and Applications of Benzimidazole RSC - Recent achievements in the synthesis of benzimidazole derivatives
Mechanism of Action
Target of Action
Similar compounds with a thiazole ring have been found to exhibit diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Mode of Action
It’s worth noting that compounds with similar structures have been found to inhibit the cyclooxygenase (cox) enzymes . COX enzymes are crucial for the conversion of arachidonic acid into thromboxane, prostaglandins (PGE2), and prostacyclin .
Biochemical Pathways
The inhibition of cox enzymes can affect various biochemical pathways, including the arachidonic acid pathway . This can lead to a decrease in the production of prostaglandins and thromboxanes, which play key roles in inflammation and blood clotting .
Pharmacokinetics
The compound’s structure suggests that it may be soluble in water, which could potentially influence its bioavailability .
Result of Action
Similar compounds have shown anti-inflammatory activity, with some demonstrating inhibition of cox-1 and cox-2 enzymes . This could potentially lead to a decrease in inflammation and pain .
Action Environment
The synthesis of similar compounds has been achieved in deionized water at room temperature, suggesting that the compound may be stable under these conditions .
properties
IUPAC Name |
N-[2-(diethylamino)ethyl]-4-methoxy-N-(4-methoxy-1,3-benzothiazol-2-yl)benzamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N3O3S.ClH/c1-5-24(6-2)14-15-25(21(26)16-10-12-17(27-3)13-11-16)22-23-20-18(28-4)8-7-9-19(20)29-22;/h7-13H,5-6,14-15H2,1-4H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GGGRWFUZAQYAAI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCN(C1=NC2=C(C=CC=C2S1)OC)C(=O)C3=CC=C(C=C3)OC.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28ClN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(diethylamino)ethyl)-4-methoxy-N-(4-methoxybenzo[d]thiazol-2-yl)benzamide hydrochloride |
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